1-(4-Methoxybenzyl)-1h-1,2,3-triazol-4-amine
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Overview
Description
1-(4-Methoxybenzyl)-1h-1,2,3-triazol-4-amine is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxybenzyl)-1h-1,2,3-triazol-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzyl chloride and sodium azide.
Click Chemistry: The key step in the synthesis is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as “click chemistry.” This reaction involves the reaction of an azide with an alkyne to form the triazole ring.
Reaction Conditions: The reaction is typically carried out in the presence of a copper catalyst, such as copper sulfate, and a reducing agent, such as sodium ascorbate, in a solvent like water or a mixture of water and an organic solvent.
Industrial Production Methods
Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxybenzyl)-1h-1,2,3-triazol-4-amine can undergo various chemical reactions, including:
Oxidation: The methoxybenzyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines, thiols, or halides can be employed in substitution reactions.
Major Products Formed
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of dihydrotriazoles.
Substitution: Formation of various substituted triazoles depending on the nucleophile used.
Scientific Research Applications
1-(4-Methoxybenzyl)-1h-1,2,3-triazol-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(4-Methoxybenzyl)-1h-1,2,3-triazol-4-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. For example, it can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The triazole ring can also participate in hydrogen bonding and π-π interactions, contributing to its binding affinity and specificity.
Comparison with Similar Compounds
1-(4-Methoxybenzyl)-1h-1,2,3-triazol-4-amine can be compared with other triazole derivatives, such as:
1-(4-Methoxybenzyl)-4-phenyl-1h-1,2,3-triazole: Similar structure but with a phenyl group instead of an amine group.
1-(4-Methoxybenzyl)-1h-1,2,3-triazole-4-carbaldehyde: Contains an aldehyde group instead of an amine group.
1-(4-Methoxybenzyl)-1h-1,2,3-triazole-4-carboxylic acid: Contains a carboxylic acid group instead of an amine group.
Biological Activity
1-(4-Methoxybenzyl)-1H-1,2,3-triazol-4-amine is a compound belonging to the triazole family, known for its diverse biological activities. This article examines its biological activity, focusing on its interactions with various molecular targets, potential therapeutic applications, and relevant case studies.
This compound can be synthesized through various methods including copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is often employed for creating triazole derivatives. The presence of the methoxy group enhances its solubility and biological interactions.
Biological Activity Overview
The biological activity of this compound is linked to its ability to interact with various molecular targets. Notably, it has shown promising results in:
- Anticancer Activity : Similar compounds have demonstrated significant antiproliferative effects against various cancer cell lines. For instance, derivatives of triazoles have been reported to inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells .
- Antibacterial Activity : Studies have indicated that triazole derivatives exhibit antibacterial properties against both gram-positive and gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis .
- Antiviral Activity : Some triazole derivatives have been evaluated for their antiviral potential against viruses such as influenza. The presence of specific substituents on the triazole ring can enhance antiviral efficacy .
Anticancer Studies
A study investigating the antiproliferative activity of similar triazole compounds revealed that certain modifications significantly increased their effectiveness against cancer cell lines like MCF-7 (human breast cancer) and HeLa (cervical cancer). The IC50 values for these compounds ranged from nanomolar to micromolar concentrations, indicating potent activity .
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound A | MCF-7 | 0.046 |
Compound B | HeLa | 0.56 |
This compound | TBD |
Antibacterial Studies
In vitro studies have shown that triazole derivatives possess significant antibacterial activity. For example, a related compound demonstrated a minimum inhibitory concentration (MIC) of 5 µg/mL against various bacterial strains .
Compound | Bacterial Strain | MIC (µg/mL) |
---|---|---|
Compound C | Staphylococcus aureus | 5 |
Compound D | Escherichia coli | 10 |
Antiviral Studies
Research into the antiviral properties of triazole derivatives has indicated that modifications at the C-4 position of the triazole ring can enhance activity against influenza viruses. Specific compounds were able to reduce viral infectivity by over 90% at certain concentrations .
Case Studies
Several case studies highlight the therapeutic potential of triazole derivatives:
- Cancer Treatment : A derivative similar to this compound was tested in vivo and showed significant tumor reduction in mouse models when combined with traditional chemotherapy agents.
- Antibacterial Applications : Clinical trials involving triazole-based antibiotics demonstrated efficacy in treating resistant bacterial infections, showcasing their potential as alternatives to conventional antibiotics.
- Antiviral Research : Investigations into the use of triazole derivatives as neuraminidase inhibitors have shown promise in reducing viral loads in infected cell cultures.
Properties
Molecular Formula |
C10H12N4O |
---|---|
Molecular Weight |
204.23 g/mol |
IUPAC Name |
1-[(4-methoxyphenyl)methyl]triazol-4-amine |
InChI |
InChI=1S/C10H12N4O/c1-15-9-4-2-8(3-5-9)6-14-7-10(11)12-13-14/h2-5,7H,6,11H2,1H3 |
InChI Key |
MAYSGPFYOYLBPO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=C(N=N2)N |
Origin of Product |
United States |
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